molecular formula C19H21F3N4 B11321828 N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11321828
M. Wt: 362.4 g/mol
InChI Key: NXVQPWKDRSXHIS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as the "target compound") is a pyrazolo[1,5-a]pyrimidine derivative with the following structural features (Figure 1):

  • Position 2: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.
  • Position 3: 4-Methylphenyl group, contributing to electron-donating effects and modulating steric interactions.
  • Position 5: Methyl (-CH₃) group, balancing steric and electronic properties.
  • Position 7: N-butyl (-CH₂CH₂CH₂CH₃) substituent, influencing solubility and pharmacokinetics.

Molecular Formula: C₂₀H₂₂F₃N₄
Molecular Weight: 362.4 g/mol .

Properties

Molecular Formula

C19H21F3N4

Molecular Weight

362.4 g/mol

IUPAC Name

N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H21F3N4/c1-4-5-10-23-15-11-13(3)24-18-16(14-8-6-12(2)7-9-14)17(19(20,21)22)25-26(15)18/h6-9,11,23H,4-5,10H2,1-3H3

InChI Key

NXVQPWKDRSXHIS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Antimycobacterial Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimycobacterial properties. For instance, compounds structurally similar to N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine have been shown to inhibit Mycobacterium tuberculosis by targeting ATP synthase. The structure-activity relationship (SAR) studies suggest that modifications at the C-7 position can enhance efficacy against mycobacterial strains .

Anticancer Properties

The compound's structural features position it as a candidate for anticancer drug development. Similar pyrazolo[1,5-a]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung cancer (A549) cells. The presence of the trifluoromethyl group is believed to contribute to improved interactions with biological targets .

Insecticidal and Antifungal Activities

Recent studies have explored the insecticidal and antifungal properties of trifluoromethyl pyrimidine derivatives. Compounds exhibiting structural similarities have shown promising results in vitro against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, as well as insect pests like Mythimna separata. These findings suggest potential applications in agricultural pest management .

Case Studies

Study Findings Reference
Tantry et al. (2022)Identified pyrazolo[1,5-a]pyrimidines as effective inhibitors of mycobacterial ATP synthase.
Research on Trifluoromethyl DerivativesDemonstrated anticancer activity against multiple cell lines; highlighted the role of the trifluoromethyl group in enhancing bioactivity.
Antifungal Activity AssessmentShowed significant antifungal effects against various pathogens at concentrations as low as 50 μg/ml.

Mechanism of Action

The mechanism of action of N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, potentially leading to the modulation of biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, often explored for its bioisosteric similarity to purines. Key analogs and their structural variations are compared below:

Substituent Variations at Position 3
  • Target Compound : 4-Methylphenyl (electron-donating, lipophilic).
  • : 5-Methyl-N-(3-methylbutyl)-3-phenyl analog (phenyl group lacks methyl substitution) .
  • : 3-(4-Fluorophenyl) derivatives (electron-withdrawing fluorine enhances polarity) .
  • : 3-(4-Fluorophenyl)-5-phenyl analogs (dual aryl groups improve target binding in mycobacterial ATP synthase inhibition) .
Substituent Variations at Position 7 (Amine Group)
  • Target Compound : N-butyl (linear alkyl chain, moderate hydrophobicity).
  • : N-(Pyridin-2-ylmethyl) substituents (aromatic, capable of hydrogen bonding) .
  • : N-(Pyridin-2-ylmethyl) with additional methyl/methoxy groups (improved anti-mycobacterial activity) .
Substituent Variations at Position 2
  • Target Compound : Trifluoromethyl (-CF₃).
  • : Triazolopyrimidines with -CF₃ (distinct core scaffold but similar electronic effects) .
  • : Unsubstituted or methyl groups at position 2 (reduced steric hindrance) .

Impact : The -CF₃ group in the target compound enhances metabolic stability and may confer resistance to oxidative degradation.

Anti-Mycobacterial Activity
  • : 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) derivatives exhibit MIC values <1 µM against Mycobacterium tuberculosis (M.tb) .
  • Hypothesis for Target Compound : The 4-methylphenyl group may reduce potency compared to fluorophenyl analogs but improve pharmacokinetic properties (e.g., half-life).
Anti-Wolbachia Activity
  • : Pyridin-2-ylmethyl-substituted analogs show anti-Wolbachia activity, critical for filarial nematode treatment .
  • Hypothesis for Target Compound : The N-butyl group may lower activity due to reduced hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog Compound
LogP (Predicted) ~3.8 (high) ~3.6 ~4.2
Hydrogen Bond Acceptors 4 4 5
Molecular Weight 362.4 362.4 ~400–450
Key Features -CF₃, N-butyl -CF₃, N-isopentyl -F, pyridinylmethyl

Key Observations :

  • The -CF₃ group increases metabolic stability across analogs .

Optimization Strategies

  • Position 3 : Introducing electron-withdrawing groups (e.g., -F) could improve target binding but reduce lipophilicity.
  • Position 7 : Replacing N-butyl with branched alkyl chains (e.g., isopentyl in ) may balance solubility and activity .

Biological Activity

N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound with potential therapeutic applications, particularly in oncology and inflammation management. Its complex structure includes a pyrazolo[1,5-a]pyrimidine core, which has been associated with various biological activities.

  • Molecular Formula: C19H21F3N4
  • Molecular Weight: 362.4 g/mol
  • CAS Number: 1031599-50-4

Biological Activity

Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

  • Mechanism of Action : Pyrazolo[1,5-a]pyrimidines have been shown to disrupt microtubule assembly, which is crucial for cell division. This mechanism positions them as potential anticancer agents.
  • Cell Line Studies : In vitro studies on breast cancer MDA-MB-231 cells indicated that certain derivatives could induce apoptosis and enhance caspase-3 activity significantly at concentrations around 10 μM. This suggests a promising pathway for further development in cancer therapeutics .
CompoundCell LineIC50 (μM)Effectivity
N-butyl...MDA-MB-23110Induces apoptosis
N-butyl...HeLa7.8Comparable to Doxorubicin

Anti-inflammatory Activity

Studies have reported that pyrazolo[1,5-a]pyrimidine derivatives demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

  • COX Inhibition : The compound exhibited potent inhibitory activity against COX-1 and COX-2 with IC50 values indicating superior selectivity compared to traditional NSAIDs like celecoxib .
  • In Vivo Studies : Animal models have shown that these compounds can reduce edema and pain responses significantly, suggesting their potential as effective anti-inflammatory agents.
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
N-butyl...5.400.01>344

Case Study 1: Analgesic Effects

A recent study evaluated the analgesic properties of this compound in an acute pain model in mice. The results showed a significant reduction in pain response compared to controls, reinforcing its potential as an analgesic agent.

Case Study 2: Antitumor Activity

In another study focusing on various cancer cell lines, the compound was tested against lung and colorectal cancer cells. The results indicated a marked inhibition of cell proliferation at low micromolar concentrations, highlighting its broad-spectrum anticancer activity .

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